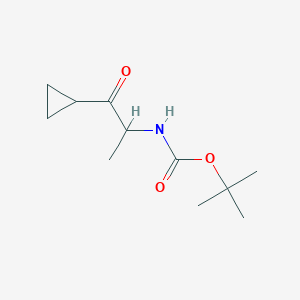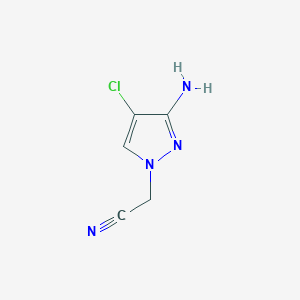
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. One common method involves the reaction of cyanuric chloride with cyclohexylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the temperature maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The compound may interact with DNA or proteins, causing cell cycle arrest or apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol stands out due to its unique combination of an amino group, a cyclohexyl group, and a thiol group on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14N4S |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
2-amino-6-cyclohexyl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H14N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,10,11,12,13,14) |
Clave InChI |
JTKYEXKWRIVFMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)



